molecular formula C14H16F6N2O B11486032 N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide

Cat. No.: B11486032
M. Wt: 342.28 g/mol
InChI Key: IKVADSWUSPBDMB-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of p-toluidine with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate. This reaction yields the intermediate N-(trifluoromethyl)p-toluidine.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2,2,2-trifluoroethyl bromide under basic conditions to form N-[2,2,2-trifluoro-1-(p-toluidino)ethyl]amine.

    Amidation: The final step involves the amidation of the amine with butyric anhydride or butyric acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with nucleophilic groups replacing trifluoromethyl groups.

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Materials Science: Its trifluoromethyl groups impart hydrophobicity and thermal stability, making it useful in developing advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe or ligand in studying biological pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl groups can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-Trifluoro-1-(p-toluidino)ethyl]butyramide
  • N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]acetamide
  • N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]propionamide

Uniqueness

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide is unique due to the presence of both trifluoromethyl groups and a butyramide moiety, which confer distinct chemical and physical properties. These properties include enhanced lipophilicity, thermal stability, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16F6N2O

Molecular Weight

342.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(4-methylanilino)propan-2-yl]butanamide

InChI

InChI=1S/C14H16F6N2O/c1-3-4-11(23)22-12(13(15,16)17,14(18,19)20)21-10-7-5-9(2)6-8-10/h5-8,21H,3-4H2,1-2H3,(H,22,23)

InChI Key

IKVADSWUSPBDMB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)C

Origin of Product

United States

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